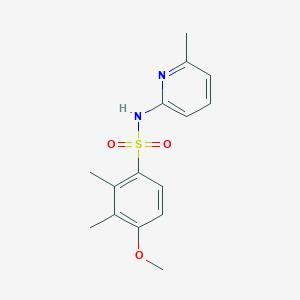
4-methoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is an organic compound with a complex structure that includes a methoxy group, two methyl groups, a pyridinyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps:
-
Formation of the Benzenesulfonamide Core: : The initial step often involves the sulfonation of a benzene derivative to introduce the sulfonamide group
-
Introduction of the Methoxy Group: : The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group (such as a halide) on the benzene ring.
-
Alkylation: : The methyl groups are typically introduced through alkylation reactions, using reagents like methyl iodide in the presence of a base.
-
Pyridinyl Group Addition: : The pyridinyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated benzene derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
-
Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
-
Substitution: : The methoxy group can be replaced by other nucleophiles in substitution reactions, depending on the reaction conditions and the nucleophile used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
4-Methoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:
-
Medicinal Chemistry: : It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
-
Organic Synthesis: : The compound can serve as an intermediate in the synthesis of more complex molecules, providing functional groups that can be further modified.
-
Material Science: : Its unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-methoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and alter biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide: Lacks the additional methyl groups, which may affect its reactivity and binding properties.
2,3-Dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
4-Methoxy-2,3-dimethylbenzenesulfonamide: Lacks the pyridinyl group, which may reduce its specificity for certain molecular targets.
Uniqueness
The presence of both the methoxy and pyridinyl groups, along with the methyl substitutions, makes 4-methoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide unique. These functional groups contribute to its distinct chemical properties, such as solubility, reactivity, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methoxy-2,3-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10-6-5-7-15(16-10)17-21(18,19)14-9-8-13(20-4)11(2)12(14)3/h5-9H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADHWXPFUNPDGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
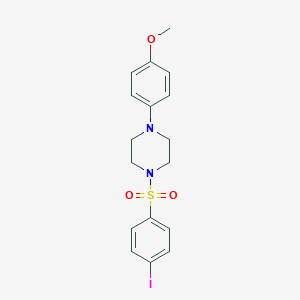
![[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-3-pyridylamine](/img/structure/B513420.png)
![{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}piperidine](/img/structure/B513422.png)
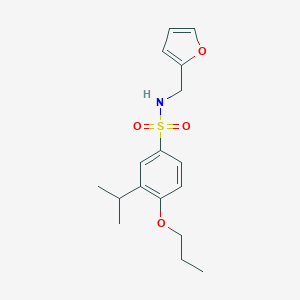
![3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}pyrazole](/img/structure/B513430.png)
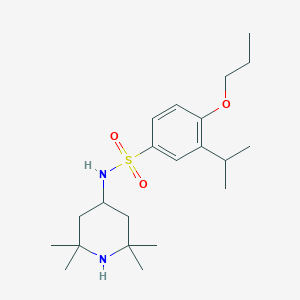
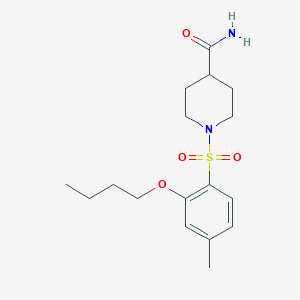
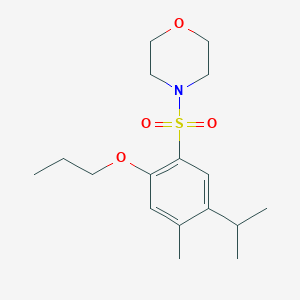
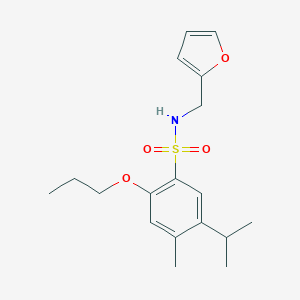
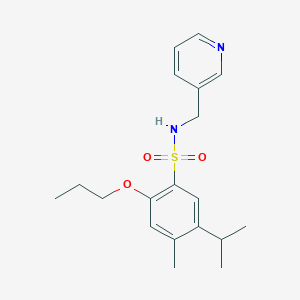
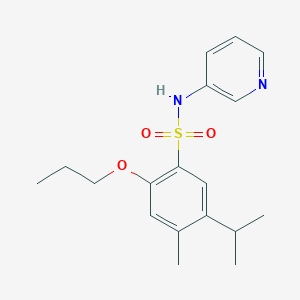
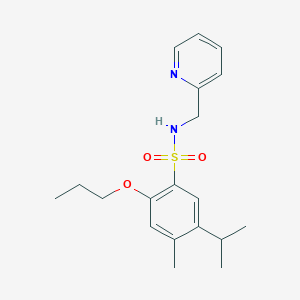
![4-{[3-Isopropyl-4-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B513449.png)
![Ethyl 4-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}piperazinecarboxylate](/img/structure/B513451.png)
